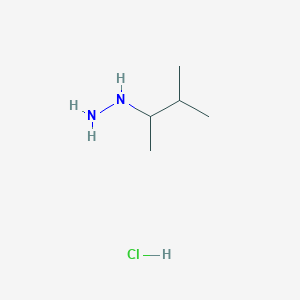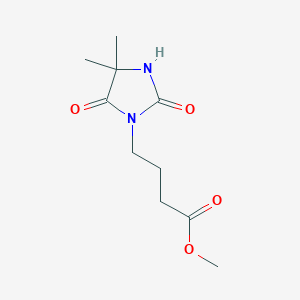
Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate
Übersicht
Beschreibung
Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate, also known as MDDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDDB is a synthetic compound that is derived from the imidazolidine ring system and is commonly used in pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
Synthesis of Dipeptide Mimetics
Researchers have focused on the synthesis of novel compounds containing the dimethyl dioxoimidazolidinyl butanoate moiety for potential applications in peptide science. Todorov, Aneva, and Naydenova (2011) reported the synthesis of phosphorus-containing dipeptide mimetics via the Kabachnik–Fields reaction, introducing compounds with potential biological activities Todorov, Aneva, & Naydenova, 2011. Additionally, Rolland et al. (2001) conducted a structural study that confirmed a new side reaction during the synthesis of cyclopeptides, highlighting the stereochemistry of diastereomers Rolland et al., 2001.
Antibacterial Coatings
Luo et al. (2017) explored the antimicrobial coating of poly[1-methyl-1-(4,4-dimethyl-2,5-dioxoimidazolidin-carbonyl)ethylene] on cotton fabrics via "mist polymerization," demonstrating efficient antibacterial function with remarkable durability Luo et al., 2017. This innovation offers potential applications in sportswear, underwear, socks, and medical textiles.
Advanced Materials
Iannelli, Bergamelli, and Galli (2009) synthesized 11-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)undecyl acrylate using microwave irradiation and used it to prepare low surface energy polymeric materials with biocide properties. These materials, after treatment with a bleaching solution, showed effective antibacterial properties, underlining their potential as contact-active biocides Iannelli, Bergamelli, & Galli, 2009.
Eigenschaften
IUPAC Name |
methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-10(2)8(14)12(9(15)11-10)6-4-5-7(13)16-3/h4-6H2,1-3H3,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIAMLQGFDRNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



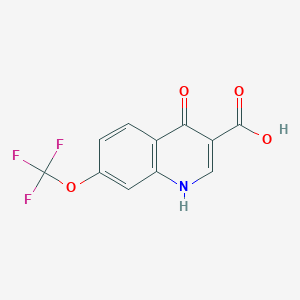
![3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1420189.png)
![2,7-Dichloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1420191.png)
![[2-(4-Chlorophenyl)indolizin-3-yl]methanamine](/img/structure/B1420193.png)
![6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1420195.png)
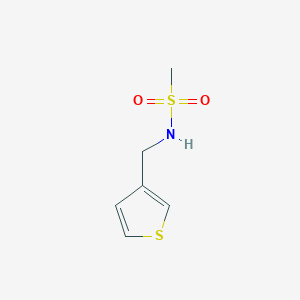
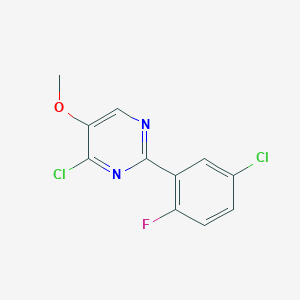
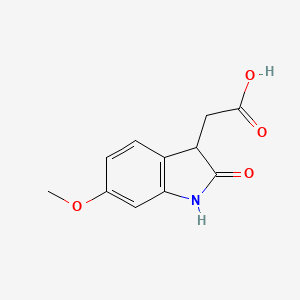
![2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B1420199.png)
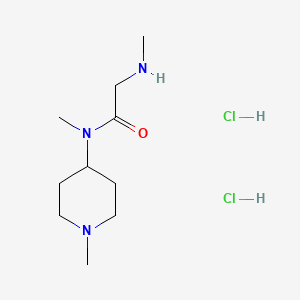

![1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride](/img/structure/B1420205.png)

